molecular formula C37H32O4 B14372762 Dibenzyl 2-(triphenylmethyl)butanedioate CAS No. 90284-34-7

Dibenzyl 2-(triphenylmethyl)butanedioate

Cat. No.: B14372762
CAS No.: 90284-34-7
M. Wt: 540.6 g/mol
InChI Key: LNYOXBGAVXOPGI-UHFFFAOYSA-N
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Description

Dibenzyl 2-(triphenylmethyl)butanedioate is a succinate ester derivative featuring two benzyl ester groups and a bulky triphenylmethyl (trityl) substituent at the C2 position. This compound is structurally characterized by:

  • Butanedioate backbone: A four-carbon dicarboxylic acid (succinic acid) esterified at both terminal carboxyl groups with benzyl moieties.
  • C2 trityl group: A sterically hindered triphenylmethyl substituent that significantly influences the compound’s physical and chemical behavior.

Such esters are commonly employed in organic synthesis for protecting carboxylic acid groups, enabling selective reactivity in multi-step reactions .

Properties

CAS No.

90284-34-7

Molecular Formula

C37H32O4

Molecular Weight

540.6 g/mol

IUPAC Name

dibenzyl 2-tritylbutanedioate

InChI

InChI=1S/C37H32O4/c38-35(40-27-29-16-6-1-7-17-29)26-34(36(39)41-28-30-18-8-2-9-19-30)37(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34H,26-28H2

InChI Key

LNYOXBGAVXOPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Enolate Alkylation of Succinate Esters

The most direct route involves alkylation of a succinate ester enolate with trityl chloride (triphenylmethyl chloride).

Procedure :

  • Enolate Formation : Diethyl succinate is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate the enolate.
  • Alkylation : The enolate reacts with trityl chloride (1.2 equiv) at −78°C, gradually warming to room temperature. The bulky trityl group installs selectively at the C2 position due to steric stabilization of the transition state.
  • Isolation : The crude diethyl 2-(triphenylmethyl)succinate is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

Step Conditions Yield Characterization (NMR)
Enolate alkylation LDA, THF, −78°C to rt 65% δ 7.2–7.4 (m, 15H, Trityl Ar-H)
δ 4.1 (q, 4H, OCH2CH3)

Hydrolysis to the Diacid

The ethyl esters are saponified to yield 2-(triphenylmethyl)succinic acid.

Procedure :

  • Saponification : Diethyl 2-(trityl)succinate is refluxed with aqueous NaOH (2M) in ethanol (3 h).
  • Acidification : The solution is cooled, acidified with HCl (6M), and extracted with dichloromethane.
  • Crystallization : The diacid precipitates as a white solid upon solvent evaporation.

Key Data :

Parameter Value
Melting Point 182–184°C
IR (KBr) 1705 cm⁻¹ (C=O, broad)

Esterification with Benzyl Alcohol

Acid-Catalyzed Fischer Esterification

The diacid is esterified using benzyl alcohol under acidic conditions.

Procedure :

  • Reaction : 2-(Trityl)succinic acid (1 equiv), benzyl alcohol (4 equiv), and concentrated H2SO4 (cat.) are refluxed in toluene (12 h) with a Dean-Stark trap to remove water.
  • Workup : The mixture is washed with NaHCO3 (sat.), dried (MgSO4), and concentrated.
  • Purification : The crude product is recrystallized from ethanol.

Key Data :

Parameter Value
Yield 78%
1H NMR (CDCl3) δ 5.1 (s, 4H, OCH2C6H5)
δ 7.3–7.4 (m, 10H, Bn Ar-H)

Steglich Esterification Using Coupling Agents

For higher yields and milder conditions, carbodiimide-mediated esterification is employed.

Procedure :

  • Activation : 2-(Trityl)succinic acid (1 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (0°C, 1 h).
  • Esterification : Benzyl alcohol (2.2 equiv) is added, and the reaction stirs at room temperature (24 h).
  • Isolation : Dicyclohexylurea is filtered, and the product is purified via column chromatography.

Key Data :

Parameter Value
Yield 85%
13C NMR (CDCl3) δ 172.1 (C=O), 144.2 (Trityl)

Alternative Synthetic Pathways

Trityl Group Installation via Electrophilic Substitution

A less common approach involves electrophilic substitution of bromosuccinate esters with trityl cations.

Procedure :

  • Bromination : Diethyl 2-bromosuccinate is prepared via radical bromination of diethyl succinate using N-bromosuccinimide (NBS).
  • Tritylation : The bromide undergoes SN1 substitution with trityl tetrafluoroborate ([Ph3C]+BF4−) in acetonitrile (reflux, 8 h).
  • Esterification : The product is saponified and esterified as above.

Key Data :

Step Yield Challenges
Bromination 60% Over-bromination side products
Tritylation 40% Competing elimination

Mechanistic Insights and Side Reactions

Enolate Stability and Steric Effects

The trityl group’s bulk impedes enolate formation, necessitating strong bases like LDA. Competing deprotonation at the C3 position can occur but is minimized at low temperatures.

Esterification Equilibria

Fischer esterification equilibrium is driven by water removal. Excess benzyl alcohol (4 equiv) ensures complete conversion, though prolonged heating risks trityl group degradation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Enolate alkylation High selectivity Requires cryogenic conditions 60–75%
Steglich esterification Mild conditions, high yields Costly coupling agents 80–90%
Electrophilic substitution Avoids enolate chemistry Low yields, side reactions 30–50%

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-(triphenylmethyl)butanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl 2-(triphenylmethyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzyl 2-(triphenylmethyl)butanedioate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Dibenzyl Butanedioate (Unsubstituted)
  • Structure : Lacks the C2 trityl group.
  • Properties :
    • Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to reduced steric hindrance.
    • Lower thermal stability compared to trityl-substituted analogs, as the absence of the bulky group increases susceptibility to hydrolysis.
    • Commonly used in peptide synthesis for carboxyl protection .
Desvenlafaxine Succinate (Butanedioate Salt)
  • Structure: A pharmaceutical salt where succinic acid forms a 1:1 complex with desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor .
  • Properties :
    • High water solubility due to ionic character, contrasting with the lipophilic nature of dibenzyl esters.
    • Used clinically for depression treatment, highlighting the versatility of succinate derivatives in drug formulation .
Triphenylmethyl (Trityl)-Protected Derivatives
  • Example : Trityl-protected alcohols or amines.
  • Properties: Enhanced stability under basic conditions due to steric shielding. Cleavage typically requires acidic conditions (e.g., HCl in dioxane), whereas benzyl esters are cleaved via hydrogenolysis. The trityl group in Dibenzyl 2-(triphenylmethyl)butanedioate likely imparts similar stability, making it resistant to nucleophilic attack .

Physical and Chemical Properties Comparison

Property This compound Dibenzyl Butanedioate Desvenlafaxine Succinate
Molecular Weight ~580 g/mol (estimated) 312 g/mol 399.48 g/mol (hydrated)
Solubility Low in water; soluble in toluene, THF Moderate in acetone High in water
Stability High (steric protection) Moderate High (ionic crystal)
Synthetic Utility Protection, selective reactions Carboxyl protection Drug delivery

Key Findings :

  • The trityl group in this compound enhances steric hindrance, reducing reactivity toward nucleophiles and bases compared to unsubstituted dibenzyl esters .
  • Unlike succinate salts (e.g., desvenlafaxine succinate), the lipophilic nature of this ester limits its use in aqueous systems but favors applications in organic solvents .

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